cyclohexyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone
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Overview
Description
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and indolizations of the resulting ene-hydrazides are key steps in the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domainand Vitas M Chemical Limited .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE has diverse scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Benzimidazole derivatives: Known for their diverse biological and clinical applications.
Uniqueness
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE is unique due to its specific structure, which combines the indole ring with cyclohexanecarbonyl and methoxyphenoxypropyl groups. This unique combination imparts distinct biological activities and chemical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C25H29NO3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
cyclohexyl-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C25H29NO3/c1-28-23-14-7-8-15-24(23)29-17-9-16-26-18-21(20-12-5-6-13-22(20)26)25(27)19-10-3-2-4-11-19/h5-8,12-15,18-19H,2-4,9-11,16-17H2,1H3 |
InChI Key |
DDICQXNSDBKREN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Origin of Product |
United States |
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